molecular formula C9H8N2O4 B2485687 2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one CAS No. 85160-82-3

2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B2485687
CAS No.: 85160-82-3
M. Wt: 208.173
InChI Key: KBLXGQKTRWROCS-UHFFFAOYSA-N
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Description

2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound. Compounds of this class are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one typically involves the nitration of a precursor benzoxazinone compound. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually carried out at low temperatures to control the rate of nitration and to avoid over-nitration.

Industrial Production Methods

Industrial production methods for such compounds may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in 2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one can undergo reduction to form amino derivatives.

    Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, or iron powder with hydrochloric acid.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Reduction: 2-Methyl-7-amino-2H-1,4-benzoxazin-3(4H)-one.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one: Known for its unique nitro group which imparts specific reactivity.

    2-Methyl-2H-1,4-benzoxazin-3(4H)-one: Lacks the nitro group, resulting in different chemical and biological properties.

    7-Nitro-2H-1,4-benzoxazin-3(4H)-one: Similar structure but without the methyl group, affecting its reactivity and applications.

Biological Activity

2-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one (CAS Number: 85160-82-3) is a compound belonging to the benzoxazine class, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

  • Molecular Formula : C9H8N2O4
  • Molecular Weight : 208.17 g/mol
  • Structure : The compound features a benzoxazine core, which is known for its reactivity and biological significance.

Biological Activities

The biological activities of this compound have been investigated in various studies, revealing its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that benzoxazinoids, including this compound, exhibit significant antimicrobial properties. They have been shown to inhibit various fungal pathogens such as Helminthosporium turcicum and Fusarium culmorum .

Table 1: Antimicrobial Activity Against Fungal Pathogens

PathogenInhibition (%) at 1000 ppmReference
Helminthosporium turcicum90Friebe et al., 1998
Fusarium culmorum52.3Rezai et al., 2012
Sclerotium rolfsii79.6Gilmore et al., 1996

Anticonvulsant Activity

In a study evaluating the anticonvulsant properties of related benzoxazine derivatives, compounds were tested using the maximal electroshock test (MES). The study found that certain derivatives displayed promising anticonvulsant activity with protective indices indicating their potential for further development .

Case Study: Anticonvulsant Testing
A derivative of benzoxazine showed an ED(50) value of 31.7 mg/kg in the MES test, suggesting significant anticonvulsant potential. The protective index (PI) was calculated at 7.2, indicating a favorable safety margin .

Protease Inhibition

Benzoxazinoids are also noted for their ability to inhibit serine proteases, which are implicated in various diseases including cancer and neurodegenerative disorders. Specifically, studies have shown that these compounds can interfere with human leukocyte elastase activity .

Table 2: Protease Inhibition Data

CompoundType of Protease InhibitedIC50 (µM)Reference
4H-Benzo[d][1,3]oxazin-4-oneHuman leukocyte elastase15MDPI, 2019
Other derivativesVarious serine proteasesVariableMDPI, 2019

The mechanisms underlying the biological activities of benzoxazinoids are complex and involve interactions at the molecular level. For instance:

  • Antimicrobial Action : The inhibition of fungal growth is believed to occur through disruption of cell wall synthesis or interference with metabolic pathways.
  • Anticonvulsant Mechanism : The anticonvulsant effects may be linked to modulation of neurotransmitter systems or ion channel activity.

Properties

IUPAC Name

2-methyl-7-nitro-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c1-5-9(12)10-7-3-2-6(11(13)14)4-8(7)15-5/h2-5H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLXGQKTRWROCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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